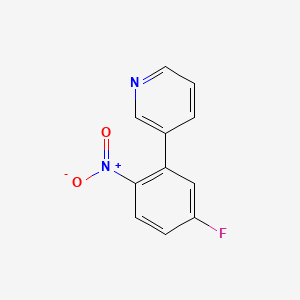

3-(5-Fluoro-2-nitrophenyl)pyridine

Description

Structural Framework and Unique Features of Aryl-Substituted Pyridines

Aryl-substituted pyridines are a class of organic compounds that feature a pyridine (B92270) ring linked to an aryl group. This structural motif is prevalent in many biologically active molecules and functional materials. numberanalytics.com The pyridine ring, a six-membered heterocycle with one nitrogen atom, can act as a hydrogen bond acceptor and can coordinate with metals. mdpi.com The presence of the nitrogen atom also influences the electronic properties of the aromatic system. mdpi.com

Significance of Fluorine and Nitro Groups in Aryl Systems

The incorporation of fluorine and nitro groups into aryl systems dramatically alters their chemical and physical properties.

Fluorine: As the most electronegative element, fluorine's presence on an aromatic ring has profound effects. numberanalytics.com It can enhance properties such as metabolic stability and bioavailability, making fluorinated compounds highly valuable in pharmaceutical development. numberanalytics.com The introduction of fluorine can also influence the reactivity of the aromatic ring. For instance, in nucleophilic aromatic substitution reactions, an aryl fluoride (B91410) can be more reactive than other aryl halides because the highly polar carbon-fluorine bond makes the carbon atom more susceptible to nucleophilic attack. wyzant.com Fluorine substitution can also increase the thermal stability and chemical resistance of materials like fluoropolymers. nih.gov

Nitro Group: The nitro group (–NO₂) is a strong electron-withdrawing group. wikipedia.orgnumberanalytics.com This property deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org The electron-withdrawing nature of the nitro group makes adjacent C-H bonds more acidic. wikipedia.org Furthermore, the nitro group is a versatile functional group that can be reduced to form other functionalities, most commonly an amino group (–NH₂), which is a crucial transformation in the synthesis of many organic compounds. numberanalytics.comwikipedia.org

Contextualization within Biaryl Chemistry and Heterocyclic Synthesis

The study and application of 3-(5-Fluoro-2-nitrophenyl)pyridine are situated within the broader fields of biaryl chemistry and heterocyclic synthesis.

Biaryl Chemistry: Biaryl compounds, defined by two aryl rings connected by a single C-C bond, are significant in pharmaceuticals and materials science. numberanalytics.com The synthesis of these molecules has been a major focus of organic chemistry, with the development of powerful cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide using a palladium catalyst, is a widely used method for creating biaryl linkages due to its efficiency and functional group tolerance. numberanalytics.com

Heterocyclic Synthesis: Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and synthetic chemistry. Pyridine is a fundamental six-membered heterocycle. The development of efficient methods to synthesize substituted heterocycles is a cornerstone of organic synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions are often employed for the direct arylation of heterocycles to build complex molecular architectures. organic-chemistry.org The synthesis of molecules like this compound leverages these advanced synthetic strategies to create valuable building blocks for further chemical exploration.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available in sources | C₁₁H₇FN₂O₂ | 218.19 |

| 3-Fluoro-2-nitropyridine | 54231-35-5 | C₅H₃FN₂O₂ | 142.09 |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 151265-57-9 | C₆H₃F₃N₂O₃ | 208.09 |

Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O2 |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

3-(5-fluoro-2-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-4-11(14(15)16)10(6-9)8-2-1-5-13-7-8/h1-7H |

InChI Key |

USGOKLVIKMGEJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Fluoro 2 Nitrophenyl Pyridine

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(5-fluoro-2-nitrophenyl)pyridine, several logical disconnections can be considered.

C-C Bond Formation at the Biaryl Linkage

The most prominent disconnection is at the C-C bond connecting the pyridine (B92270) and phenyl rings. This approach simplifies the synthesis into two key fragments: a pyridine-containing precursor and a substituted benzene (B151609) derivative. This disconnection leads to two primary synthetic strategies based on the Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org

Strategy A: This involves the coupling of a 3-pyridylboronic acid derivative with a halo-substituted 4-fluoro-1-nitrobenzene.

Strategy B: This alternative approach utilizes a (5-fluoro-2-nitrophenyl)boronic acid and a 3-halopyridine. bldpharm.com

The choice between these strategies often depends on the availability and reactivity of the starting materials and the desired control over regioselectivity.

Functionalization of the Pyridine Nucleus

The pyridine ring can be functionalized before or after the biaryl coupling. Introducing substituents onto the pyridine ring can be achieved through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.govacs.org For the synthesis of this compound, a common starting material is a 3-halopyridine, such as 3-bromopyridine (B30812), which is readily available and participates effectively in palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net The functionalization of the pyridine nucleus at a late stage can be challenging and may lead to issues with regioselectivity. nih.govacs.org Therefore, employing a pre-functionalized pyridine derivative is often the more efficient strategy.

Catalytic Cross-Coupling Approaches to Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of C-C bonds between aromatic rings. libretexts.orgwikipedia.org

Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. libretexts.orgwikipedia.org

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura coupling. One of the most viable routes involves the reaction of (5-fluoro-2-nitrophenyl)boronic acid with a 3-halopyridine. The presence of the electron-withdrawing nitro and fluoro groups on the boronic acid can influence its reactivity. libretexts.orgmdpi.com

A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, in the presence of a base and an appropriate solvent. The choice of base, ligand, and solvent can significantly impact the reaction yield and rate.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | (5-Fluoro-2-nitrophenyl)boronic acid, 3-Bromopyridine | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | High |

| Pd(OAc)₂ / SPhos | (5-Fluoro-2-nitrophenyl)boronic acid, 3-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 100-120 | Good to High |

| PdCl₂(dppf) | 3-Pyridylboronic acid, 1-Bromo-4-fluoro-2-nitrobenzene | Cs₂CO₃ | DMF | 90-110 | Good |

Recent advancements have also explored the use of nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, treating the nitro group as a leaving group. researchgate.netmdpi.comorganic-chemistry.org This approach could provide an alternative pathway where a 3-pyridylboronic acid is coupled with 1-fluoro-4-nitrobenzene (B44160), although this would result in a different isomer. To obtain the desired product, 4-fluoro-2-nitro-bromobenzene would be a suitable coupling partner for 3-pyridylboronic acid.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, while historically older than their palladium-catalyzed counterparts, have seen a resurgence with the development of new ligand systems. The Ullmann condensation, for instance, could potentially be adapted for the synthesis of this compound, although it typically requires harsh reaction conditions. More modern copper-catalyzed coupling reactions often proceed under milder conditions and can be a cost-effective alternative to palladium-based systems.

Nickel-Catalyzed Approaches

Nickel catalysts can often mirror the reactivity of palladium in cross-coupling reactions and are sometimes superior for specific substrates, particularly for less reactive aryl chlorides. nih.gov A nickel-catalyzed Negishi or Stille-type coupling could be a viable route to this compound. These reactions often utilize similar ligands and reaction conditions as their palladium counterparts. Nickel's lower cost makes it an attractive option for large-scale synthesis.

Iron-Catalyzed and Other Transition Metal-Mediated Syntheses

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium and nickel. rsc.orgorganic-chemistry.org While still a developing field, iron catalysts have shown promise in a variety of C-C bond-forming reactions. The synthesis of this compound using an iron catalyst would likely involve the coupling of a Grignard or organozinc reagent with an aryl halide. Other transition metals like cobalt and rhodium also have the potential to catalyze such transformations, although they are less commonly employed for this specific type of biaryl synthesis.

Direct Functionalization and Derivatization Routes

An alternative to cross-coupling methodologies is the direct functionalization of a pre-existing pyridine or benzene ring. For instance, a direct C-H arylation of pyridine with a suitable 5-fluoro-2-nitrophenylating agent could be envisioned. However, controlling the regioselectivity of such reactions on the pyridine ring can be challenging.

Once this compound is synthesized, it can be further derivatized. The nitro group is a versatile functional handle that can be reduced to an amine, which can then undergo a wide range of transformations such as diazotization, acylation, or alkylation. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on an electron-rich pyridine ring. The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring and enable further functionalization. The nitro group's strong electron-withdrawing nature can activate the phenyl ring towards nucleophilic attack or other transformations. nih.gov

Nitration Reactions of Fluorophenylpyridines

The direct nitration of a 3-(fluorophenyl)pyridine precursor to introduce the nitro group at the C2-position of the phenyl ring is a challenging yet direct approach. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In a 3-(fluorophenyl)pyridine, the fluorine atom is an ortho-, para-director, while the pyridyl group is a deactivating meta-director. This can lead to a mixture of isomers, making the isolation of the desired this compound difficult.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often harsh and can lead to undesired side reactions or low yields for electron-deficient substrates like pyridines. chemicalbook.com Milder and more selective nitrating agents are therefore preferred. One strategy involves the in-situ generation of dinitrogen pentoxide, which can be used under less acidic conditions. ntnu.no

A related synthetic strategy involves the nitration of a pre-functionalized pyridine ring. For instance, the synthesis of 5-Fluoro-2-nitropyridine has been achieved by the nitration of 2-Amino-5-fluoropyridine using a mixture of concentrated sulfuric acid and hydrogen peroxide at low temperatures, affording the product in a 77% yield. chemicalbook.com While this example illustrates nitration on the pyridine ring, it highlights the use of specific reagents to achieve nitration in fluorinated pyridine systems.

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Amino-5-fluoropyridine | H₂SO₄, H₂O₂ | 0 °C to RT, 20 h | 5-Fluoro-2-nitropyridine | 77 | chemicalbook.com |

This table showcases a related nitration reaction on a fluorinated pyridine starting material.

Fluorination Reactions on Nitrophenylpyridines

An alternative to nitration is the fluorination of a 3-(2-nitrophenyl)pyridine (B3266418) precursor. This can be achieved through several methods, including electrophilic and nucleophilic fluorination pathways.

Electrophilic Fluorination employs reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for their stability and safety. wikipedia.orgnih.gov The fluorination of an activated aromatic ring, such as a phenol (B47542) or an enolate, is a common application. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of a suitable organometallic derivative of 3-(2-nitrophenyl)pyridine with an electrophilic fluorine source.

Nucleophilic Aromatic Substitution (SNAr) is another powerful strategy. This involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. For an SNAr reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups, such as the nitro group already present in a 3-(2-nitrophenyl)pyridine precursor. The synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-analogue using a fluoride anion source exemplifies this approach. researchgate.net Research has shown that 2-nitropyridines can be efficiently substituted by fluoride, with the pyridine nitrogen acting as an activating group for the substitution at the C2 position. researchgate.netepa.gov

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride anion source | N/A | Methyl 3-fluoropyridine-4-carboxylate | N/A | researchgate.net |

| Substituted 2-nitropyridines | K[¹⁸F]F-K222 complex | 140 °C, 1-30 min | Substituted 2-[¹⁸F]fluoropyridines | 70-89 | researchgate.netepa.gov |

This table illustrates the concept of nucleophilic fluorination on activated nitropyridine systems.

Direct Arylation Methodologies

Direct C-H arylation represents a modern and atom-economical approach to forming biaryl bonds. This method avoids the pre-functionalization of one of the aromatic rings with a halide or organometallic group. The strategy involves the palladium-catalyzed coupling of a C-H bond of one arene with an aryl halide of another.

For the synthesis of this compound, this could conceptually involve the coupling of pyridine with a 1-halo-5-fluoro-2-nitrobenzene or the coupling of 3-halopyridine with 1-fluoro-4-nitrobenzene. The regioselectivity of pyridine C-H functionalization can be challenging due to the electronic nature of the ring. researchgate.net However, methods have been developed for the selective C-H arylation of electron-deficient pyridines. For instance, 3-substituted pyridines can undergo C4-arylation. nih.gov The use of transient activating groups can also direct the arylation to the C2 and C6 positions of the pyridine ring. researchgate.net These strategies offer a streamlined route to arylpyridines, although their specific application to synthesize this compound would require dedicated optimization. nih.govfrontiersin.orgresearchgate.net

Oxidative Coupling Strategies

Oxidative coupling is a method for forming C-C bonds through the oxidation of two C-H bonds, typically mediated by a metal catalyst or a chemical oxidant. While widely used for the synthesis of biphenols and polycyclic aromatic hydrocarbons (the Scholl reaction), its application in the cross-coupling of two different aromatic rings (hetero- and homo-aromatic) is less common but represents a field of active research. nih.gov

A potential, though non-traditional, route to this compound could involve the oxidative cross-coupling of pyridine and 1-fluoro-4-nitrobenzene. This would require a catalytic system capable of selectively activating the C-H bonds at the C3 position of pyridine and the C2 position of 1-fluoro-4-nitrobenzene. Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of polyfunctional pyridines, demonstrating the potential of this approach in pyridine chemistry. nih.gov

Synthesis from Pre-functionalized Building Blocks

The most established and versatile methods for constructing the this compound scaffold rely on the coupling of two pre-functionalized aromatic rings. These methods, particularly palladium-catalyzed cross-coupling reactions, offer high yields and broad functional group tolerance.

Utilizing Halogenated Pyridine Precursors

A common strategy involves the use of a halogenated pyridine, such as 3-bromopyridine or 3-chloropyridine, as one of the coupling partners. The halogen provides a reactive handle for palladium-catalyzed cross-coupling reactions. The other coupling partner would be an organometallic derivative of 5-fluoro-2-nitrobenzene.

The choice of halogen can influence the reactivity, with the order of reactivity typically being I > Br > Cl. The development of advanced catalyst systems has enabled the efficient use of even less reactive chloro-pyridines. researchgate.net

Employing Boronic Acids/Esters and Organostannanes

The Suzuki-Miyaura and Stille cross-coupling reactions are the cornerstones of modern biaryl synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium complex. researchgate.net For the synthesis of this compound, two primary routes are feasible:

Coupling of a 3-halopyridine with (5-fluoro-2-nitrophenyl)boronic acid.

Coupling of 3-pyridylboronic acid with a halogenated 1-fluoro-4-nitrobenzene (e.g., 2-bromo-4-fluoro-1-nitrobenzene).

The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. nih.govbeilstein-journals.org Ligand-free palladium systems have also been developed for the coupling of chloropyridines in aqueous media, offering a more environmentally benign approach. researchgate.net

| Pyridine Component | Phenyl Component | Catalyst/Ligand | Base | Product | Yield (%) | Reference Concept |

| 3-Halopyridine | (5-Fluoro-2-nitrophenyl)boronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | This compound | High (expected) | researchgate.netresearchgate.net |

| 3-Pyridylboronic acid | 2-Benzyloxy-4-chloro-3-nitropyridine | Pd Catalyst | Base | 2-Benzyloxy-4-chloro-7-(3-pyridyl)-3-nitropyridine | N/A | nih.gov |

This table provides a generalized scheme for the Suzuki-Miyaura coupling and a specific related example.

Stille Coupling: This reaction utilizes an organostannane (organotin) compound in place of the organoboron species. The Stille coupling is also highly versatile and tolerant of many functional groups. The organostannanes are stable to air and moisture, though their toxicity is a significant drawback. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

The synthesis of this compound via a Stille coupling would involve reacting a 3-halopyridine with a (5-fluoro-2-nitrophenyl)stannane, or vice versa.

Exploiting Organozinc and Organomagnesium Reagents

The formation of the biaryl bond between the pyridine and the nitrophenyl rings is a key step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, and the choice of the organometallic reagent is crucial. nih.gov Organozinc and organomagnesium reagents, utilized in Negishi and Kumada couplings respectively, offer distinct advantages.

Negishi Coupling: This reaction employs organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnBr₂). researchgate.netnih.gov For the synthesis of this compound, a potential route involves the coupling of a 3-pyridylzinc reagent with a 1-halo-5-fluoro-2-nitrobenzene. A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents. nih.gov For instance, research on the synthesis of other complex pyridyl compounds has demonstrated successful couplings of 3-pyridylzinc intermediates with functionalized aryl halides. nih.gov The use of Pd₂(dba)₃ and a suitable phosphine ligand like X-Phos has been shown to be effective for coupling 2-heterocyclic organozinc reagents with aryl chlorides, suggesting a viable catalytic system for this synthesis. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes organomagnesium reagents (Grignard reagents), which are readily accessible and cost-effective. organic-chemistry.org This method was the first reported palladium- or nickel-catalyzed cross-coupling reaction. organic-chemistry.org A plausible synthetic approach would involve the reaction of a 3-pyridylmagnesium halide with 1-halo-5-fluoro-2-nitrobenzene. While economically attractive, the high reactivity of Grignard reagents can sometimes limit their functional group compatibility compared to organozinc reagents. organic-chemistry.org However, advancements in ligand design have expanded the scope of Kumada couplings, enabling reactions with a wider range of substrates, including those with sensitive functional groups. organic-chemistry.org For example, nickel complexes with pyridine-functionalized N-heterocyclic carbene (NHC) ligands have shown high activity for the coupling of aryl chlorides at room temperature. researchgate.net

A comparative overview of these two methods is presented below:

| Feature | Negishi Coupling (Organozinc) | Kumada Coupling (Organomagnesium) |

| Reagent | Organozinc Halide | Grignard Reagent (Organomagnesium Halide) |

| Advantages | High functional group tolerance, generally milder reaction conditions. nih.gov | Readily available and inexpensive reagents. organic-chemistry.org |

| Disadvantages | May require an extra step for organozinc reagent preparation. | High reactivity can lead to lower functional group tolerance. organic-chemistry.org |

| Typical Catalysts | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand). organic-chemistry.org | Nickel or Palladium complexes (e.g., NiCl₂(dppp), Pd(OAc)₂/ligand). researchgate.net |

Reaction Conditions and Optimization

The success of the synthesis of this compound via cross-coupling reactions is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Reaction Media

The choice of solvent can significantly influence the outcome of a cross-coupling reaction. Common solvents for Suzuki-Miyaura reactions, a related and widely used cross-coupling method, include toluene, dioxane, and dimethylformamide (DMF), often in the presence of water. mdpi.comharvard.edu The use of aqueous or biphasic solvent systems is a unique feature of the Suzuki-Miyaura reaction. harvard.edu For the synthesis of biaryl compounds, solvent selection can impact catalyst activity and solubility of reagents. acs.org Recent advancements have explored the use of water as a reaction medium, employing designer surfactants to form micelles that act as nanoreactors, which can enhance reaction rates and allow for chemistry at room temperature. youtube.com

Ligand Design and Screening

The ligand bound to the metal center plays a critical role in the efficiency and selectivity of the catalytic cycle. acs.org Bulky and electron-rich phosphine ligands, such as SPhos, RuPhos, and XPhos, are often effective for Suzuki-Miyaura couplings of sterically hindered substrates. harvard.edu The development of new ligands is an active area of research, with the goal of creating more active and stable catalysts. acs.org For instance, the use of N-heterocyclic carbene (NHC) ligands has shown promise in nickel-catalyzed Kumada couplings. organic-chemistry.org The rational design and screening of ligands are essential to maximize the turnover rate of the catalyst for a specific transformation. nih.gov

Temperature and Pressure Effects

Reaction temperature is a critical parameter that can influence reaction rates and product yields. Many cross-coupling reactions are run at elevated temperatures to facilitate the catalytic cycle. acs.org For example, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is preferably carried out at temperatures between 140°C and 160°C. google.com However, high temperatures can also lead to side reactions and decomposition of sensitive functional groups. acs.org In some cases, specialized high-pressure equipment may be necessary to reach the required reaction temperatures, especially when using lower boiling point solvents. acs.org The effect of temperature on reaction rate often follows the Arrhenius equation, with an exponential increase in rate constant with temperature. nih.gov

Catalyst Loading and Turnover Frequencies

Catalyst loading, typically expressed in mole percent (mol %), is a key factor in the economic and environmental viability of a synthetic process. nih.gov While higher catalyst loadings can lead to faster reactions and higher yields, minimizing the amount of catalyst is desirable. acs.orgnih.gov Research has focused on developing highly active catalysts that can achieve high turnover numbers (TONs) and turnover frequencies (TOFs). nih.govresearchgate.net TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. nih.gov For some palladium-catalyzed cross-coupling reactions, TONs exceeding one million have been reported. researchgate.net The use of highly active catalysts with low loadings, sometimes in the parts-per-million (ppm) range, is a major goal in modern synthetic chemistry. youtube.comnih.gov

Advanced Synthetic Techniques

Beyond traditional batch reactions, several advanced techniques can be employed to enhance the synthesis of pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. mdpi.com This technique has been successfully applied to Suzuki-Miyaura and Ullmann-type homocoupling reactions of halopyridines. mdpi.com

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for highly exothermic or hazardous reactions.

Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity to drive catalytic reactions, often under mild conditions. numberanalytics.com Visible-light photocatalysis, for example, can be used for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com

Mechanochemistry: This solvent-free technique involves the use of mechanical force, such as ball milling, to initiate chemical reactions. A solventless Negishi cross-coupling employing mechanochemically activated zinc has been reported. nih.gov

These advanced methodologies provide powerful tools for the efficient and sustainable synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to mere minutes, and improvements in product yields. researchgate.netnih.gov This rapid heating is a consequence of the direct interaction of microwaves with polar molecules in the reaction mixture. For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura cross-coupling reaction represents a highly efficient approach. This method would involve the coupling of a pyridine-containing boronic acid or ester with a fluoronitrophenyl halide.

The key advantages of employing microwave irradiation for this synthesis include precise temperature control, which can minimize the formation of byproducts, and the ability to rapidly screen reaction conditions to find the optimal parameters. A typical reaction setup would involve a sealed vessel containing the reactants, a palladium catalyst, a suitable base, and a solvent system that is efficiently heated by microwaves.

Illustrative Microwave-Assisted Suzuki-Miyaura Coupling:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 3-Pyridylboronic acid | 1-Bromo-4-fluoro-2-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 120 | 15 | ~90 |

| 3-Pyridylboronic acid | 1-Iodo-4-fluoro-2-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | ~92 |

This data is illustrative and based on typical conditions for microwave-assisted Suzuki coupling reactions of similar substrates.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. youtube.comchemistryviews.orgeuropa.eu This technology offers several benefits for the synthesis of this compound, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates or exothermic reactions, and straightforward scalability. The synthesis of biaryl compounds, such as the target molecule, is well-suited to flow chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

In a flow setup for the synthesis of this compound, solutions of the starting materials (e.g., 3-pyridylboronic acid and 1-bromo-4-fluoro-2-nitrobenzene) and the catalyst/base would be continuously mixed and passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize byproduct formation. The product stream can then be subjected to in-line purification, making the entire process highly efficient and automated.

Representative Flow Chemistry Suzuki-Miyaura Coupling Parameters:

| Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Temperature (°C) | Catalyst | Throughput (g/h) |

| 0.5 | 5 | 10 | 140 | Immobilized Pd catalyst | ~1.5 |

| 1.0 | 10 | 10 | 150 | Pd(PPh₃)₄ | ~3.0 |

This data is illustrative and based on typical conditions for flow chemistry applications in biaryl synthesis.

Photochemical Synthesis Routes

Photochemical reactions utilize light to initiate chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. nih.govnih.govrsc.org For the synthesis of this compound, a photochemical approach could involve the arylation of a pyridine derivative. For instance, a photoredox-catalyzed C-H arylation could be employed, where a photocatalyst, upon excitation by light, initiates a radical-based cross-coupling between a pyridine substrate and a fluoronitrobenzene derivative. nih.gov

This methodology offers the potential for metal-free or reduced-metal catalysis and can often be performed at room temperature, which is advantageous for thermally sensitive substrates. The reaction would typically be carried out in a photoreactor equipped with a specific wavelength light source (e.g., blue LEDs) to excite the photocatalyst in the presence of the reactants.

Hypothetical Photochemical C-H Arylation:

| Pyridine Substrate | Arylating Agent | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) |

| Pyridine | 4-Fluoro-2-nitrobenzenediazonium tetrafluoroborate | Ru(bpy)₃Cl₂ | Blue LED | Acetonitrile | 24 | ~75 |

| Pyridine | 1-Iodo-4-fluoro-2-nitrobenzene | Eosin Y | Green LED | DMSO | 36 | ~68 |

This data is hypothetical and based on general principles of photochemical arylations.

Electrochemical Methods

Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a green and often highly selective alternative to traditional redox reagents. acs.orgnih.govnih.gov The synthesis of nitroaromatic compounds can be achieved through electrochemical methods. In the context of this compound, an electrochemical approach could be envisioned for the nitration of a precursor, or for a cross-coupling reaction. For example, the electrochemical reduction of a suitable precursor in the presence of a nitrating agent could be a potential route.

The key advantages of electrosynthesis include mild reaction conditions, high functional group tolerance, and the avoidance of stoichiometric chemical oxidants or reductants. A typical electrochemical synthesis would be conducted in an electrochemical cell containing an anode, a cathode, the substrate, a supporting electrolyte, and a suitable solvent. The reaction is controlled by the applied potential or current.

Potential Electrochemical Synthesis Parameters:

| Reaction Type | Electrode Material (Anode/Cathode) | Electrolyte | Solvent | Applied Potential (V) | Yield (%) |

| Reductive Coupling | Glassy Carbon/Platinum | Bu₄NBF₄ | DMF | -1.5 vs Ag/AgCl | ~70 |

| Oxidative Coupling | Platinum/Stainless Steel | LiClO₄ | Acetonitrile | +1.8 vs Ag/AgCl | ~65 |

This data is hypothetical and based on general conditions for electrochemical synthesis of related aromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 3 5 Fluoro 2 Nitrophenyl Pyridine

Transformations Involving the Nitro Group

The nitro group is a key reactive site in 3-(5-fluoro-2-nitrophenyl)pyridine, serving as a precursor for various other functionalities, most notably the amino group. Its reduction is a fundamental transformation in synthetic organic chemistry.

Reduction to Amino Groups: Methodologies and Selectivity

The conversion of the aromatic nitro group in this compound to a primary amine is a critical transformation, often pivotal in the synthesis of more complex heterocyclic structures. A variety of reducing agents and methodologies can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds are broadly applicable to this substrate. These include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. baranlab.org Hydrogenation with Raney nickel is particularly useful when trying to avoid the dehalogenation of aromatic halides, which can sometimes be a side reaction with Pd/C. baranlab.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Metal-Based Reductions: The use of metals in acidic conditions provides a mild and often chemoselective route to anilines. Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are standard. baranlab.orgnih.gov The SnCl₂ method is known for its mildness and tolerance of various functional groups. baranlab.org Similarly, zinc metal in the presence of an acid like acetic acid can also be used. baranlab.org A novel synthesis route for the related compound 2-amino-5-fluoropyridine involves the reduction of an intermediate, 2-acetylamino-5-nitropyridine, using iron powder in refluxing ethanol and acetic acid, achieving a 90% yield. researchgate.net

The electrochemical reduction of nitroarenes also presents a viable method. Studies on 3-nitrobenzotrifluoride derivatives have shown successful conversion to the corresponding anilines using divided electrochemical cells. acs.org This technique can offer high yields and avoids the use of chemical reductants. acs.org

Table 1: Methodologies for the Reduction of Analogous Aromatic Nitro Compounds

| Reagent/Method | Substrate Example | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iron (Fe) / Acetic Acid | 2-Acetylamino-5-nitropyridine | 2-Acetylamino-5-aminopyridine | 90 | researchgate.net |

| Tin(II) Chloride (SnCl₂) | General Aromatic Nitro Compounds | Aromatic Amines | Varies | baranlab.orgnih.gov |

| Catalytic Hydrogenation (Raney Ni) | General Aromatic Nitro Compounds | Aromatic Amines | Varies | baranlab.orgnih.gov |

| Electrochemical Reduction | 3-Nitrobenzotrifluoride | 3-Trifluoromethylaniline | 80-90 | acs.org |

Other Nitro Group Modifications (e.g., Nitro-to-Nitroso, Nitro-to-Azoxy)

Beyond complete reduction to an amine, the nitro group can undergo partial reduction to intermediate oxidation states, such as nitroso and hydroxylamino functionalities. These intermediates can be valuable for subsequent synthetic steps. The reduction of aromatic nitro compounds can lead to different products depending on the reaction conditions and the reducing agent used. nih.gov

For instance, the controlled reduction of nitroarenes can yield aryl hydroxylamines. nih.gov Reagents like zinc metal in aqueous ammonium chloride have been used for this transformation. nih.gov However, the hydroxylamine intermediate is often highly reactive. researchgate.net Further reduction or reaction can occur; for example, lithium aluminum hydride (LiAlH₄), which is generally not used to produce anilines from nitroarenes, tends to produce azo compounds. baranlab.orgnih.gov While these transformations are well-documented for nitroaromatics in general, specific examples detailing the conversion of this compound to its corresponding nitroso or azoxy derivatives are not prominent in the reviewed scientific literature.

Intramolecular Cyclization Reactions Involving Nitro Reduction Products

The product of nitro group reduction, 3-(5-amino-2-fluorophenyl)pyridine, possesses two key reactive sites: the newly formed amino group and the fluorine atom on the adjacent ring. This arrangement allows for potential intramolecular cyclization reactions to form fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

The amino group, being nucleophilic, can potentially displace the fluorine atom via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. This type of reaction would lead to the formation of a dibenzo[b,d]pyridine derivative, also known as a phenanthridine ring system. The feasibility of such a cyclization would depend on the reaction conditions (e.g., the use of a suitable base to deprotonate the amine) and the geometric feasibility of forming the fused ring system.

While direct examples of such cyclizations starting from 3-(5-amino-2-fluorophenyl)pyridine are not explicitly detailed, the literature contains numerous examples of analogous intramolecular cyclizations used to construct complex heterocycles. For example, thieno[2,3-b]pyridine derivatives are synthesized via the intramolecular cyclization of precursor amino-3,5-dicyanopyridines. nih.govproquest.com This transformation highlights the utility of a strategically placed amino group on a pyridine (B92270) ring to act as an internal nucleophile for ring closure. nih.gov

Reactions at the Fluorine Atom

The fluorine atom in this compound is located on a phenyl ring that is strongly activated by an ortho-nitro group. This electronic arrangement makes the C-F bond susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism. researchgate.net A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro group at the ortho position, which delocalizes the negative charge. researchgate.net In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. The pyridine ring itself also activates substrates towards nucleophilic attack. researchgate.net

The activated fluorine atom can be readily displaced by a variety of oxygen-based nucleophiles, including alkoxides and phenoxides, to form the corresponding ethers. Research on analogous compounds provides insight into the conditions and scope of these reactions.

A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with similar electronic activation, demonstrated successful SₙAr reactions with a range of oxygen nucleophiles. researchgate.netbeilstein-journals.org For example, reactions with simple alcohols like methanol and ethanol in the presence of a base such as potassium hydroxide proceeded at elevated temperatures to give the corresponding ethers in high yields. researchgate.net Phenol (B47542) also served as an effective nucleophile under basic conditions in DMF. researchgate.net

Microwave-assisted synthesis has also been shown to be an efficient method for promoting SₙAr reactions on halopyridines. The reaction of 2-halopyridines with oxygen nucleophiles like benzyl alcohol and sodium phenoxide can be accomplished in minutes under microwave irradiation, often in high yields. sci-hub.se Interestingly, in the case of 2-halopyridines reacting with benzyl alcohol, the reactivity order was found to be F > Cl > Br > I, suggesting that the first step of the SₙAr mechanism (nucleophilic attack) is rate-determining, as the high electronegativity of fluorine makes the carbon center more electrophilic. sci-hub.se

Table 2: SₙAr Displacement of Fluorine by Oxygen Nucleophiles in an Analogous System Reaction data from the study of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. researchgate.net

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methanol | KOH | Methanol | 80 | 0.5 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| Isopropanol | NaH | Isopropanol | rt | 6 | 3-Isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |

| Propargyl alcohol | NaH | THF | rt | 2 | 3-(Prop-2-yn-1-yloxy)-5-nitro-1-(pentafluorosulfanyl)benzene | 70 |

| Phenol | K₂CO₃ | DMF | 80 | 3 | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

Displacement by Nitrogen Nucleophiles

The fluorine atom in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the fluorine atom's position on the phenyl ring, which is activated by the potent electron-withdrawing nitro group located in the ortho position. This arrangement stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy for the substitution.

While specific studies on this compound are not extensively detailed in the cited literature, the reactivity can be reliably inferred from analogous compounds such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.govbeilstein-journals.org In this analogue, the strongly electron-withdrawing pentafluorosulfanyl (SF₅) group, much like the pyridyl substituent, activates the C-F bond towards nucleophilic attack. Research on this compound has shown that various nitrogen nucleophiles, including primary and secondary amines, readily displace the fluoride ion to form new C-N bonds. beilstein-journals.orgresearchgate.net Reactions with cyclic secondary amines like morpholine, piperidine, and pyrrolidine proceed efficiently in solvents such as dimethylformamide (DMF), often facilitated by a base like potassium carbonate to neutralize the HF byproduct. researchgate.net

The general mechanism involves the attack of the nitrogen nucleophile on the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The subsequent departure of the fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the final substitution product.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles on an Analogous Fluoro-Nitroaromatic Compound

| Entry | Nitrogen Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| 2 | Piperidine | K₂CO₃ | DMF | 85 | 3 | 51 |

| 3 | Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 67 |

| 4 | Ammonia (aq.) | - | DMSO | 135 | 5 | 44 |

Data adapted from studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which serves as a model for the expected reactivity of this compound. researchgate.net

Displacement by Carbon Nucleophiles

Similar to nitrogen nucleophiles, carbon-based nucleophiles can also participate in substitution reactions with activated aryl fluorides like this compound. The success of these reactions often depends on the nucleophilicity and steric bulk of the carbon nucleophile. Common carbon nucleophiles used in SNAr reactions include cyanide ions, enolates derived from malonates or other active methylene compounds, and organometallic reagents.

While direct SNAr involving the displacement of fluorine by a carbon nucleophile is plausible, another relevant reaction for such electron-deficient aromatic systems is the Vicarious Nucleophilic Substitution (VNS). nih.govresearchgate.net VNS is a powerful method for C-C or C-H bond formation where a carbanion bearing a leaving group at the alpha-position attacks an electron-deficient aromatic ring, resulting in the substitution of a hydrogen atom rather than a halide. researchgate.net Studies on the analogous 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that VNS reactions with carbon nucleophiles proceed regioselectively to introduce substituents onto the aromatic ring. beilstein-journals.orgbeilstein-journals.org For instance, carbanions derived from compounds like chloromethyl phenyl sulfone or α-chloroalkyl ethers can be used to alkylate the aromatic ring ortho to the nitro group.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This reaction is highly dependent on the nature of the halogen and the stability of the resulting organometallic species. The generally accepted order of reactivity for halogens in this exchange is I > Br > Cl >> F. wikipedia.org

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides exceptionally resistant to metal-halogen exchange under standard conditions. wikipedia.org Organolithium reagents like n-butyllithium or Grignard reagents are typically unable to effect a fluorine-metal exchange on non-activated fluoroarenes. wikipedia.orgnih.gov In the case of this compound, the presence of the nitro group further complicates this potential transformation. Organometallic reagents are highly basic and nucleophilic and would likely react preferentially with the acidic protons of the aromatic ring or add to the highly electrophilic nitro group rather than engaging in the difficult C-F bond cleavage. Therefore, the formation of an organolithium or Grignard reagent at the fluorine-bearing carbon of this compound via a metal-halogen exchange reaction is considered an unfeasible synthetic strategy.

Defluorination Strategies

Defluorination, or the cleavage of a C-F bond and its replacement with a C-H bond, is a challenging transformation due to the high strength of the C-F bond. For aryl fluorides, this process typically requires harsh conditions or specialized catalytic systems. Catalytic hydrodefluorination (HDF) has emerged as a promising strategy, utilizing transition-metal catalysts and a hydrogen source to achieve this conversion. nsf.govacs.org

Several advanced catalytic systems have been developed for the HDF of aryl fluorides, including those based on rhodium, ruthenium, and bismuth. nsf.govacs.orgnih.govnih.govresearchgate.net For example, bimetallic complexes such as rhodium-indium and rhodium-gallium have demonstrated the ability to catalyze the hydrogenolysis of C-F bonds under relatively mild conditions, using molecular hydrogen (H₂) as the terminal reductant. nsf.govnih.govnih.gov The mechanism of these reactions often involves the oxidative addition of the C-F bond to the low-valent metal center, followed by steps that lead to the formation of a metal-hydride and subsequent reductive elimination of the arene product. Photoredox catalysis using anionic rhodium-gallium complexes has also been shown to activate even the strong C-F bonds of electron-rich aryl fluorides. nih.govnih.gov Given the presence of other reducible functional groups (the nitro group and the pyridine ring), the application of HDF to this compound would require careful selection of the catalyst and reaction conditions to achieve selective defluorination without affecting other parts of the molecule.

Reactivity of the Pyridine Nucleus

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile and a base. Consequently, it can undergo N-alkylation and N-oxidation.

N-Alkylation involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium salt. nih.gov Despite the deactivating influence of the attached 5-fluoro-2-nitrophenyl group, which reduces the nucleophilicity of the pyridine nitrogen, this reaction is generally expected to proceed under appropriate conditions. The resulting pyridinium salt would carry a positive charge on the nitrogen atom, further enhancing the electron-deficient nature of both aromatic rings.

N-Oxidation is the reaction of the pyridine with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form a pyridine N-oxide. scripps.eduthieme-connect.de The N-O bond in the resulting product is dipolar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This transformation significantly alters the electronic properties of the pyridine ring. However, the N-oxidation of pyridines bearing strongly electron-withdrawing groups can be challenging. nih.gov The reduced nucleophilicity of the nitrogen atom slows the reaction, and in some cases, pyridine N-oxides with powerful electron-withdrawing groups at the 2-position can be unstable. nih.gov

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. wikipedia.orgyoutube.com The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles, making it much less reactive than benzene (B151609). quimicaorganica.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. The positive charge on the nitrogen atom adds a powerful inductive deactivating effect, making the ring even more resistant to electrophilic attack. wikipedia.orgrsc.org Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic nitrogen atom, leading to extreme deactivation. quimicaorganica.org

In the specific case of this compound, the pyridine ring is already substituted with a highly deactivating 5-fluoro-2-nitrophenyl group. This substituent, coupled with the inherent low reactivity of the pyridine nucleus, renders the pyridine ring in this molecule exceptionally unreactive towards electrophilic aromatic substitution. Any attempted EAS would require extremely harsh conditions and would likely result in very low yields, if any reaction occurs at all. youtube.com

A common strategy to facilitate electrophilic substitution on a pyridine ring is to first convert it to its N-oxide. The N-oxide group is activating and directs incoming electrophiles to the 2- and 4-positions. youtube.comrsc.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Nucleophilic Attack on Pyridine Ring Carbons

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing 3-(5-fluoro-2-nitrophenyl) substituent. As a result, the pyridine ring is activated towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 (ortho) and C4 (para) positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.

In the case of this compound, direct nucleophilic attack would likely target the C2 and C6 positions, which are ortho to the nitrogen atom. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate.

Predicted Regioselectivity of Nucleophilic Attack:

| Position of Attack | Stability of Intermediate | Predicted Outcome |

| C2 | High (Charge delocalized onto Nitrogen) | Favorable |

| C4 | High (Charge delocalized onto Nitrogen) | Favorable |

| C6 | High (Charge delocalized onto Nitrogen) | Favorable |

| C3, C5 | Low (No charge delocalization onto N) | Unfavorable |

This table is based on established principles of pyridine chemistry, as specific experimental data for this compound is limited.

While substitution of a hydrogen atom (as a hydride ion) is generally unfavorable, reactions can proceed if an oxidizing agent is present to facilitate the rearomatization step, a process known as Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

Coordination Chemistry Aspects and Ligand Behavior

Pyridine and its derivatives are common ligands in coordination chemistry, utilizing the lone pair of electrons on the nitrogen atom to form coordinate bonds with metal ions. In this compound, the pyridine nitrogen is the primary site for metal coordination, acting as a Lewis base. The formation of such transition metal pyridine complexes is a well-established phenomenon. nih.gov

The electronic properties of the substituents on the pyridine ring can influence the coordinating ability of the nitrogen atom. The electron-withdrawing nature of the 5-fluoro-2-nitrophenyl group reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity compared to unsubstituted pyridine. This may result in weaker coordination to metal centers.

While less common, the oxygen atoms of the nitro group could also participate in coordination, potentially leading to chelation or bridging behavior in multinuclear complexes. However, coordination through the pyridine nitrogen is generally favored.

Potential Coordination Modes:

| Coordination Site | Type of Interaction | Likelihood |

| Pyridine Nitrogen | σ-donation from N lone pair | High |

| Nitro Group Oxygens | η¹ or η² coordination | Low to Moderate |

| Fluoro Group | Halogen bonding/weak coordination | Very Low |

This table outlines theoretical coordination possibilities based on the functional groups present.

Reactions on the Phenyl Ring System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is expected to be extremely challenging. The phenyl ring is substituted with two strong deactivating groups: the nitro group (-NO₂) and the pyridyl group. The fluorine atom is also a deactivating group via the inductive effect. These groups withdraw electron density from the phenyl ring, making it much less nucleophilic and thus less reactive towards electrophiles.

If an electrophilic substitution were to be forced under harsh conditions, the regiochemical outcome would be governed by the directing effects of the existing substituents.

Nitro group (-NO₂): A strong deactivating group and a meta-director.

Fluoro group (-F): A deactivating group and an ortho-, para-director.

Pyridyl group: A deactivating group and a meta-director.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, proceeding via deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org In this compound, several functional groups could potentially act as DMGs.

On the phenyl ring :

The nitro group is generally a poor DMG due to its susceptibility to nucleophilic attack by organolithium reagents.

The fluoro group is a moderate DMG, capable of directing lithiation to the ortho positions (C4' and C6').

On the pyridine ring :

The pyridine nitrogen itself can act as a DMG, directing metalation to the C2 and C4 positions. However, nucleophilic addition of the organolithium reagent to the pyridine ring can be a competing reaction. harvard.edu

The presence of multiple potential directing groups and reactive sites makes predicting the outcome of a DoM reaction complex. The choice of base, solvent, and temperature would be critical in controlling the regioselectivity.

Potential Directed Ortho Metalation Sites:

| Directing Group | Ring System | Potential Site of Metalation |

| Pyridine Nitrogen | Pyridine | C2, C4 |

| Fluoro Group | Phenyl | C4', C6' |

This table presents hypothetical outcomes for DoM based on the directing capabilities of the functional groups.

C-H Functionalization Approaches

Modern synthetic chemistry offers various methods for the direct functionalization of C-H bonds, often catalyzed by transition metals. For biaryl compounds like this compound, these methods provide a route to introduce new functional groups without pre-functionalization.

The pyridine nitrogen can serve as a directing group in many transition-metal-catalyzed C-H activation reactions, typically directing functionalization to the ortho C-H bonds of the attached phenyl ring (the C2' and C6' positions). In this specific molecule, the C2' position is already substituted with a nitro group, so functionalization would be directed to the C6' position. Palladium, rhodium, and iridium complexes are commonly used catalysts for such transformations. These reactions can be used for arylation, alkylation, acylation, and other bond formations.

Reaction Mechanism Studies

Detailed mechanistic studies, including kinetic analysis, identification of intermediates, and transition state analysis, have not been specifically reported for this compound. However, the mechanism of its most probable reaction, nucleophilic aromatic substitution, is well-established for analogous compounds.

Kinetic Studies and Reaction Orders

Kinetic studies are fundamental to understanding reaction mechanisms. For the SNAr reaction of this compound with a nucleophile (Nu), the reaction would likely proceed via a two-step addition-elimination mechanism.

Rate = k[this compound][Nu]

Kinetic investigations on similar systems, such as the reactions of nitrophenyl derivatives with amines, often reveal the influence of the solvent and the nature of the nucleophile on the reaction rate. For instance, in the pyridinolysis of thionocarbonates, the reaction kinetics are consistent with a mechanism involving a tetrahedral intermediate, where the decomposition of this intermediate is the rate-determining step nih.gov. Brønsted plots (log kN vs. pyridine pKa) for such reactions are often linear, with the slope (β) providing insight into the degree of bond formation in the transition state nih.gov.

For this compound, a kinetic study would likely involve monitoring the disappearance of the reactant or the appearance of the product over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile). The observed pseudo-first-order rate constants (kobsd) would then be plotted against the nucleophile concentration to determine the second-order rate constant (k2).

Identification of Reaction Intermediates

The key intermediate in the SNAr mechanism is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. For the reaction of this compound with a nucleophile (Nu-) at the fluorine-bearing carbon, the formation of the Meisenheimer complex would be the first step.

This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The presence of the pyridine ring would also contribute to the stabilization of this intermediate through its electron-withdrawing nature.

In some cases, Meisenheimer complexes are stable enough to be isolated and characterized. However, for many SNAr reactions, they are transient species. Their existence is often inferred from kinetic data and computational studies. For this compound, direct observation of the Meisenheimer complex would likely require specialized techniques such as low-temperature NMR or stopped-flow spectroscopy.

Transition State Analysis

The transition state in an SNAr reaction resembles the Meisenheimer complex. Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition state structures and energies. Such analyses for related systems have provided valuable insights into the reaction mechanism.

For the SNAr reaction of this compound, a transition state analysis would likely focus on the following aspects:

Geometry of the Transition State: The geometry would show the incoming nucleophile forming a bond with the aromatic carbon, while the carbon-fluorine bond is still intact but likely elongated. The aromaticity of the phenyl ring is disrupted.

Energetics: The activation energy for the formation of the Meisenheimer complex and the subsequent energy barrier for the expulsion of the fluoride leaving group would be calculated. In most SNAr reactions with good leaving groups like fluoride, the formation of the Meisenheimer complex is the rate-determining step.

Influence of Substituents: Computational studies can quantify the stabilizing effect of the ortho-nitro group on the transition state and the Meisenheimer complex.

While specific transition state analysis for this compound is not available, studies on similar molecules provide a framework for what would be expected.

Role As a Building Block and Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The structure of 3-(5-Fluoro-2-nitrophenyl)pyridine is pre-disposed for the construction of more complex, multi-ring systems. The strategic placement of its functional groups enables chemists to perform sequential reactions to build elaborate molecular frameworks.

Pyridine-Fused Ring Systems

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their unique electronic and biological properties. ias.ac.in this compound is an ideal starting material for creating such systems. A common synthetic strategy involves the reduction of the nitro group to an amine, yielding 3-(2-amino-5-fluorophenyl)pyridine. This intermediate is primed for intramolecular cyclization or condensation with other reagents to form fused systems.

For example, the resulting 2-aminophenyl moiety can undergo intramolecular cyclization to form carbazole (B46965) derivatives. Alternatively, reaction with appropriate reagents can lead to the formation of other fused systems like phenazines. bohrium.com Another prominent pathway is the reaction of the 2-aminopyridine (B139424) derivative with α-haloketones, which leads to the formation of imidazo[1,2-a]pyridines, a scaffold found in many pharmaceutically active molecules. royalsocietypublishing.orgrsc.org This two-component cyclization proceeds via nucleophilic substitution by the pyridine (B92270) nitrogen, followed by intramolecular condensation. royalsocietypublishing.org

Table 1: Potential Pyridine-Fused Ring Systems from this compound

| Target Fused System | Key Intermediate | Potential Reaction Type |

|---|---|---|

| Carbazole Derivatives | 3-(2-Amino-5-fluorophenyl)pyridine | Intramolecular Cyclization |

| Phenazine Derivatives | 3-(2-Amino-5-fluorophenyl)pyridine | Condensation with diketones |

| Imidazo[1,2-a]pyridine Derivatives | 3-(2-Amino-5-fluorophenyl)pyridine | Reaction with α-haloketones |

Derivatives with Modified Phenyl Moieties

The phenyl ring of this compound is activated for various modifications, primarily due to the electron-withdrawing nature of the nitro group and the presence of the fluorine atom. The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) by a range of nucleophiles. nih.gov This allows for the introduction of diverse functional groups, such as alkoxy, aryloxy, and amino groups, by displacing the fluoride (B91410) ion. The strong electron-withdrawing character of a diazonium group, which can be generated from the corresponding amine, can enable substitutions with even weak nucleophiles like alcohols under mild conditions. nih.gov

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which then opens up a plethora of subsequent derivatization reactions, including acylation, alkylation, and diazotization, leading to a wide variety of substituted phenyl-pyridine compounds. nih.gov

Access to Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are a significant class of molecules with applications ranging from host-guest chemistry to catalysis. nih.gov The bifunctional nature of this compound makes it a potential precursor for such complex cyclic structures. nih.gov By modifying the initial compound, it can be converted into a suitable monomer for macrocyclization reactions.

A plausible route involves the reduction of the nitro group to an amine and subsequent reaction with a long-chain dicarboxylic acid chloride to form an amide. This product could then undergo an intramolecular cyclization via nucleophilic substitution of the fluorine atom to form a macrocycle. Another approach is to first dimerize the molecule through a linker and then perform a ring-closing reaction. Highly fluorinated pyridine derivatives have been successfully used as building blocks for the synthesis of macrocyclic systems through nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net For instance, [2+2] or [3+3] condensation reactions of derived diamines with dialdehydes are a common strategy for creating macrocycles of varying sizes. mdpi.com

Precursor for Functional Materials

The unique electronic and structural features of this compound also make it an attractive candidate as a precursor for the development of advanced functional materials, such as polymers and supramolecular assemblies.

Monomer in Polymer Synthesis

This compound can be envisioned as a monomer for synthesizing novel polymers with tailored properties. One potential pathway is through polycondensation reactions. After converting the nitro group to an amine and the fluorine to another functional group (or using them as they are), the resulting difunctional monomer can be polymerized. For example, it could be used in step-growth polymerization via nucleophilic aromatic substitution, similar to how perfluoropyridine is used to create fluorinated polymers. mdpi.com

Alternatively, by converting the molecule into a di-halo or di-boronic ester derivative, it could participate in cross-coupling reactions like Suzuki or Sonogashira polymerization to produce conjugated polymers. researchgate.net These types of polymers are of great interest for applications in organic electronics. Another approach is in situ polymerization, where the monomer is polymerized directly during the fabrication of a composite material, which can simplify processing. dtic.mil

Table 2: Potential Polymerization Strategies

| Polymerization Type | Required Monomer Modification | Potential Polymer Class |

|---|---|---|

| Nucleophilic Aromatic Substitution | Conversion to a bis-nucleophile or bis-electrophile | Poly(ether-aryl)s, Poly(amine-aryl)s |

| Suzuki Coupling | Conversion to di-halo and/or di-boronic ester derivatives | Conjugated Polymers |

| Sonogashira Coupling | Conversion to di-halo and/or di-alkyne derivatives | Conjugated Polymers |

Components for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing and constructing supramolecular architectures. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the nitro group can also participate in hydrogen bonding.

Development of Novel Ligands and Catalysts

The structural features of this compound, particularly the presence of a nitrogen atom in the pyridine ring and the potential for chemical modification of the nitrophenyl group, make it a candidate for the synthesis of new ligands and catalysts.

Design of Chiral Ligands

Chiral ligands are crucial for asymmetric catalysis, a process that allows for the selective synthesis of one enantiomer of a chiral product. The pyridine moiety is a common feature in many successful chiral ligands. rsc.org The synthesis of tunable chiral pyridine-aminophosphine ligands, for example, has been achieved from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These ligands have proven effective in asymmetric hydrogenation reactions. rsc.org

While direct synthesis of chiral ligands from this compound is not extensively documented, its structure suggests a potential pathway. The nitro group can be reduced to an amine, which can then be further functionalized. This amino group, in combination with the pyridine nitrogen, could form the basis of a bidentate ligand. The introduction of chirality could be achieved through the use of a chiral auxiliary during the modification of the amino group or by subsequent reactions to build a chiral scaffold attached to the pyridine-phenyl framework.

Precursors for Organocatalysts

Organocatalysts are small organic molecules that can catalyze chemical reactions. The pyridine ring is a key component in many organocatalysts due to its basicity and ability to form hydrogen bonds. The this compound molecule can serve as a precursor for various organocatalysts.

For instance, the reduction of the nitro group to an amine would yield 3-(5-Fluoro-2-aminophenyl)pyridine. This resulting aniline (B41778) derivative could be used to synthesize a variety of organocatalysts, such as those based on a thiourea (B124793) or squaramide scaffold, which are known to be effective in a range of asymmetric reactions. The fluorine atom on the phenyl ring can also influence the electronic properties and, consequently, the catalytic activity of the final organocatalyst.

Application in Fragment-Based Drug Discovery (FBBD) and Scaffold Derivatization

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening small chemical fragments for their ability to bind to a biological target. nih.gov The pyridine scaffold is a prevalent structural unit in many pharmaceuticals. nih.gov

The relatively small size and specific chemical features of this compound make it an interesting candidate for inclusion in fragment libraries. The fluorine atom can be particularly useful for 19F-NMR screening, a sensitive technique for detecting fragment binding. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to design new compounds with improved properties by replacing a central core structure or specific functional groups with others that have similar spatial arrangements or electronic properties. The pyridine ring is a common bioisostere for other aromatic systems in drug design.

The this compound scaffold could be used to replace other bicyclic or heterocyclic systems in known bioactive molecules. The fluorine atom, for example, can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability or binding affinity.

Generation of Compound Libraries for Screening

The chemical reactivity of this compound allows for the straightforward generation of a library of related compounds for high-throughput screening. The nitro group is a versatile handle for chemical modification.

A common synthetic route involves the reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the 3-(phenyl)pyridine core, which can be crucial for identifying structure-activity relationships (SAR) in drug discovery programs.

Synthetic Strategies for Isomers and Analogs

The synthesis of isomers and analogs of this compound is essential for a comprehensive understanding of its chemical and biological properties. Various synthetic methods can be employed to create related structures.

For example, Suzuki or Stille coupling reactions are commonly used to form the biaryl bond between the pyridine and phenyl rings. By using different boronic acids or stannanes with a variety of substituted pyridine or phenyl partners, a wide array of analogs can be synthesized. For instance, using a different isomer of fluoronitrobenzene or a differently substituted pyridine starting material would lead to the corresponding isomers of the target compound.

The following table provides a conceptual overview of synthetic strategies for generating analogs:

| Reaction Type | Pyridine Starting Material | Phenyl Starting Material | Potential Analog |

| Suzuki Coupling | 3-Bromopyridine (B30812) | 5-Fluoro-2-nitrophenylboronic acid | This compound |

| Suzuki Coupling | 3-Bromo-5-methylpyridine | 5-Fluoro-2-nitrophenylboronic acid | 3-(5-Fluoro-2-nitrophenyl)-5-methylpyridine |

| Suzuki Coupling | 3-Bromopyridine | 2-Fluoro-4-nitrophenylboronic acid | 3-(2-Fluoro-4-nitrophenyl)pyridine |

This table illustrates how the modular nature of cross-coupling reactions allows for the systematic synthesis of a diverse set of analogs for further study. The exploration of these synthetic routes is crucial for expanding the chemical diversity of pyridine-based compounds for various applications. mdpi.comnih.gov

Computational and Theoretical Investigations of 3 5 Fluoro 2 Nitrophenyl Pyridine and Its Derivatives

Quantum Chemical Characterization

Quantum chemical computations offer a detailed picture of a molecule's intrinsic properties. For 3-(5-Fluoro-2-nitrophenyl)pyridine, these calculations reveal how the substituent groups (fluoro and nitro) and the interaction between the two aromatic rings define its fundamental chemical nature.

Molecular Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. For complex molecules like this compound, this is typically performed using DFT methods, with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p) being common choices that provide a good balance of accuracy and computational cost. nih.govunibas.itmdpi.com

A critical aspect of this molecule's structure is its conformation, specifically the dihedral angle between the pyridine (B92270) and the nitrophenyl rings. This rotation around the C-C single bond connecting the rings is subject to steric hindrance, primarily from the nitro group at the ortho position. A computational technique known as a potential energy surface (PES) scan is employed to understand this. nih.gov The dihedral angle is systematically varied, and the energy is calculated at each step, generating a rotational energy profile. researchgate.net This profile reveals the lowest energy conformer (the most stable arrangement) and the energy barriers to rotation between different conformations. nih.govrsc.org For this compound, it is expected that the ground state is a non-planar, twisted conformation to alleviate the steric clash between the rings. The precise angle of this twist is a key output of the optimization process.

Electronic Structure Analysis (HOMO/LUMO Orbitals, Electrostatic Potential Surface)